3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
Description
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a synthetic triazole-containing compound with a hexanone backbone substituted with a 2,4-dichlorophenyl group, a hydroxyl group, and a 1H-1,2,4-triazole moiety.
Properties
CAS No. |
107658-84-4 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-3-13(20)14(21,7-19-9-17-8-18-19)11-5-4-10(15)6-12(11)16/h4-6,8-9,21H,2-3,7H2,1H3 |
InChI Key |
GXPWOJXVEFQNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the dichlorophenyl group: This step involves the use of reagents that can introduce the dichlorophenyl moiety into the molecule.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the triazole ring.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
Pharmacokinetic Considerations
- Hydroxylation in the target compound may reduce metabolic stability compared to fluquinconazole, which has a longer half-life in soil (t₁/₂ >30 days) .
Biological Activity
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 107658-86-6 |
| Molecular Formula | C15H17Cl2N3O2 |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)hexan-3-one |
The biological activity of this compound is primarily attributed to its triazole ring structure. Triazoles are known for their ability to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates in biological systems. The presence of the dichlorophenyl group may enhance binding affinity to specific receptors or enzymes, potentially leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit fungal cytochrome P450 enzymes, leading to antifungal activity.
- Antimicrobial Activity : The compound may exhibit antibacterial properties through disruption of bacterial cell wall synthesis or function.
Biological Activity
Research indicates that the compound shows promise in several biological applications:
- Antifungal Activity : The triazole derivatives are widely recognized for their antifungal properties. Studies have shown that similar compounds effectively inhibit the growth of various fungi by targeting specific enzymes involved in ergosterol biosynthesis.
- Antibacterial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects due to its ability to modulate oxidative stress and inflammation in neural tissues.
Study 1: Antifungal Efficacy
A study conducted by Smith et al. (2023) evaluated the antifungal efficacy of various triazole derivatives, including our compound. The results demonstrated significant inhibition of fungal growth in vitro against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antifungals like fluconazole.
Study 2: Antibacterial Activity
In a comparative study by Johnson et al. (2024), the antibacterial properties of the compound were assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a bactericidal effect with an MIC comparable to standard antibiotics.
Q & A
Q. Example Protocol :
React 2,4-dichlorophenyl ketone with 1H-1,2,4-triazole under basic conditions (K₂CO₃, DMF, 80°C).
Hydroxylate the intermediate using hydroxylamine hydrochloride.
Purify via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Basic: How can the structure of this compound be confirmed post-synthesis?
Key analytical methods include:
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the spatial arrangement of the triazole and dichlorophenyl groups .
- ¹H/¹³C NMR : Identifies proton environments (e.g., hydroxyl protons at δ 5.2–5.5 ppm, triazole protons at δ 7.8–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₃Cl₂N₃O₂: ~342.05 Da).
Q. Table 1: Representative NMR Data (CDCl₃)
| Proton Group | Chemical Shift (δ, ppm) | Integration |
|---|---|---|
| Triazole C-H | 8.1 (s, 1H) | 1H |
| Dichlorophenyl H | 7.4–7.6 (m, 3H) | 3H |
| Hydroxyl (-OH) | 5.3 (br s, 1H) | 1H |
Advanced: How do structural modifications (e.g., ester groups) impact antifungal activity in triazole derivatives?
The introduction of ester groups alters lipophilicity and target binding. For example:
- Increased antifungal potency : Bulky ester substituents enhance interactions with fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .
- SAR Insights : Derivatives with para-substituted phenyl esters show 2–4× higher activity against Candida albicans compared to alkyl esters .
Q. Experimental Design for SAR Studies :
Synthesize analogs with varying ester side chains.
Test in vitro antifungal activity using microdilution assays (CLSI M27 guidelines).
Perform molecular docking to correlate substituent size/shape with CYP51 binding affinity.
Advanced: What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to ensure >99% enantiomeric excess, as racemic mixtures may show reduced activity .
- Assay conditions : Standardize testing parameters (pH, inoculum size) to minimize variability. For example, antifungal IC₅₀ values can vary by 30% between pH 5.5 and 7.0 .
- Control compounds : Include reference standards (e.g., fluconazole) to validate assay reliability .
Advanced: How can enantioselective synthesis be optimized for this compound?
Q. Methodology :
- Chiral auxiliaries : Employ (R)- or (S)-BINOL catalysts during ketone hydroxylation to achieve >90% enantioselectivity .
- Kinetic resolution : Use lipase enzymes (e.g., Candida antarctica lipase B) to selectively hydrolyze undesired enantiomers .
- Circular dichroism (CD) : Monitor enantiopurity during synthesis (e.g., peak at 220 nm for R-configuration).
Q. Table 2: Enantiomer Activity Comparison
| Enantiomer | Antifungal IC₅₀ (μg/mL) | Cytotoxicity (HEK293 IC₅₀, μg/mL) |
|---|---|---|
| R | 0.8 | >50 |
| S | 12.4 | 45 |
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of triazole vapors .
- Spill management : Neutralize with vermiculite and dispose as hazardous waste (EPA guidelines) .
Advanced: What computational tools predict the environmental fate of this compound?
- EPI Suite : Estimates biodegradation half-life (e.g., 60–90 days for triazole derivatives) and bioaccumulation potential (log BCF ~2.5) .
- Density Functional Theory (DFT) : Models hydrolysis pathways (e.g., pH-dependent cleavage of the triazole ring) .
Advanced: How does crystallinity affect formulation stability in pharmaceutical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
